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molecular formula C5H6IN3 B3301965 5-iodo-N-methylpyrimidin-4-amine CAS No. 91416-97-6

5-iodo-N-methylpyrimidin-4-amine

Cat. No. B3301965
M. Wt: 235.03 g/mol
InChI Key: QXQNKFMXAOIMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476274B2

Procedure details

5-iodo-N-methylpyrimidin-4-amine (9A) was prepared from 4-chloro-5-iodopyrimidine and methylamine as described in WO2008100456. Compound 9A (37.5 mg, 0.160 mmol.) was then mixed with bis(pinacolato)diboron (46.6 mmg, 0.184 mmol), KOAc (78.3 mg, 0.798 mmol), and PdCl2(dppf) (32.6 mg, 0.040 mmol) in dioxane (2.0 mL). The mixture was heated at 105° C. overnight in a 5 mL sealed tube and then cooled to RT. The reaction was then treated with compound 5D (22.59 mg, 0.0800 mmol), K2CO3 (66.2 mg, 0.48 mmol), PdCl2(dppf) (16.3 mg, 0.020 mmol) and water (1.0 mL) and microwaved for 15 min at 125° C. The mixture was diluted with aq Na2CO3 and extracted with DCM. The organic extracts were dried over MgSO4 and concentrated. Chromatography (0-10% of (9:1 MeOH/NH3) in CH2Cl2) afforded (±)-9 (657 mg). LCMS m/z 312 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
37.5 mg
Type
reactant
Reaction Step Three
Quantity
0.184 mmol
Type
reactant
Reaction Step Three
Name
KOAc
Quantity
78.3 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
32.6 mg
Type
catalyst
Reaction Step Three
[Compound]
Name
compound 5D
Quantity
22.59 mg
Type
reactant
Reaction Step Four
Name
Quantity
66.2 mg
Type
reactant
Reaction Step Four
Quantity
16.3 mg
Type
catalyst
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C(I)=CN=C[N:3]=1.CN.[I:11][C:12]1[C:13]([NH:18][CH3:19])=[N:14][CH:15]=[N:16][CH:17]=1.B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)[C:22](C)(C)[O:21]1.CC([O-])=O.[K+].C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.C([O-])([O-])=O.[Na+].[Na+].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O>[I:11][C:12]1[C:13]([NH:18][CH3:19])=[N:14][CH:15]=[N:16][CH:17]=1.[CH3:22][OH:21].[NH3:3] |f:4.5,6.7.8,10.11.12,13.14.15.16,19.20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC=C1I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
37.5 mg
Type
reactant
Smiles
IC=1C(=NC=NC1)NC
Name
Quantity
0.184 mmol
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
KOAc
Quantity
78.3 mg
Type
reactant
Smiles
CC(=O)[O-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
32.6 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Four
Name
compound 5D
Quantity
22.59 mg
Type
reactant
Smiles
Name
Quantity
66.2 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
16.3 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed tube
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
microwaved for 15 min at 125° C
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=NC=NC1)NC
Name
Type
product
Smiles
CO.N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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